Stereochemical Configuration: (5R)-Enantiomer vs. (5S)-Enantiomer and Racemate for Oxazolidinone Drug Synthesis
The absolute configuration at the oxazolidinone C-5 position dictates the stereochemical outcome of the final drug substance. The approved oxazolidinone antibiotics linezolid and tedizolid possess the (5S) configuration; however, the established industrial synthesis employs (R)-glycidyl butyrate as the chiral starting material, which directly furnishes the (5R) configuration at the C-5 hydroxymethyl intermediate stage [1]. This (5R) intermediate is subsequently converted to the (5S)-aminomethyl final product via a mesylation/azidation/reduction sequence that proceeds with inversion of configuration [2]. Using the (5S)-acetic acid analog (CAS 851387-87-6) as a starting material would bypass this inversion step and lead to the incorrect (5R)-drug enantiomer, which is pharmacologically inactive. The racemate (CAS 118125-42-1) introduces a 50% impurity burden that necessitates chiral resolution, reducing overall yield and increasing cost [3].
| Evidence Dimension | Stereochemical configuration at C-5 of the oxazolidinone ring |
|---|---|
| Target Compound Data | (5R) configuration; compatible with (R)-glycidyl butyrate chiral-pool synthesis route that yields (5S)-linezolid after inversion |
| Comparator Or Baseline | (5S)-enantiomer (CAS 851387-87-6): would lead to (R)-linezolid (inactive). Racemate (CAS 118125-42-1): 50% undesired enantiomer. |
| Quantified Difference | The (5R) configuration is essential for the validated industrial route; the (5S) or racemic forms introduce 100% or 50% stereochemical impurity, respectively, in the context of linezolid/tedizolid synthesis. |
| Conditions | Synthetic pathway for linezolid and related oxazolidinone antibacterials as described in US Patent 5,688,792 and J. Med. Chem. 1996. |
Why This Matters
For any research or production campaign targeting linezolid, tedizolid, or their derivatives, only the (5R) enantiomer aligns with the validated stereochemical pathway, avoiding costly chiral resolution or re-validation of the synthetic route.
- [1] Brickner, S.J. et al. Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. J. Med. Chem. 1996, 39, 673–679. View Source
- [2] US Patent 5,688,792. Substituted Oxazine and Thiazine Oxazolidinone Antimicrobials. Pharmacia & Upjohn Company, 1997. View Source
- [3] US Patent 9,586,913. Processes for the Preparation of Linezolid Using Novel Intermediates. 2017. View Source
